[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine hydrochloride
CAS No.: 1334149-43-7
Cat. No.: VC6416160
Molecular Formula: C11H15ClN2
Molecular Weight: 210.71
* For research use only. Not for human or veterinary use.
![[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine hydrochloride - 1334149-43-7](/images/structure/VC6416160.png)
Specification
CAS No. | 1334149-43-7 |
---|---|
Molecular Formula | C11H15ClN2 |
Molecular Weight | 210.71 |
IUPAC Name | [3-(2,5-dihydropyrrol-1-yl)phenyl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C11H14N2.ClH/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13;/h1-5,8H,6-7,9,12H2;1H |
Standard InChI Key | QMVZVHRYHVUQTH-UHFFFAOYSA-N |
SMILES | C1C=CCN1C2=CC=CC(=C2)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, [3-(2,5-dihydropyrrol-1-yl)phenyl]methanamine hydrochloride, reflects its two primary components:
-
A 2,5-dihydropyrrole ring: A five-membered heterocycle with one nitrogen atom and two double bonds, contributing partial unsaturation.
-
A 3-substituted benzylamine group: The phenyl ring is para-substituted with a methanamine (-CH₂NH₂) group, which is protonated as a hydrochloride salt.
The Standard InChIKey (QMVZVHRYHVUQTH-UHFFFAOYSA-N
) and SMILES (C1C=CCN1C2=CC=CC(=C2)CN.Cl
) provide unambiguous representations of its connectivity and stereoelectronic features.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₅ClN₂ |
Molecular Weight | 210.71 g/mol |
Hydrogen Bond Donor Count | 2 (NH₂⁺ and HCl) |
Hydrogen Bond Acceptor Count | 3 (N, Cl⁻) |
Topological Polar Surface Area | 24.7 Ų |
Synthesis and Preparation
Synthetic Pathways
While no explicit protocols for synthesizing [3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine hydrochloride are documented, analogous compounds suggest a multi-step strategy:
-
Pyrrole Functionalization: Alkylation or arylation of pyrrole derivatives to introduce the phenyl group.
-
Methanamine Installation: Reductive amination or nucleophilic substitution to attach the -CH₂NH₂ moiety.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Challenges include regioselectivity in pyrrole substitution and maintaining the dihydro state during reactions.
Purification and Characterization
Hypothetical purification methods may involve recrystallization from ethanol/water mixtures or chromatographic techniques. Spectroscopic characterization would rely on:
-
¹H/¹³C NMR: To confirm the dihydropyrrole ring’s proton environment and aromatic substitution pattern.
-
Mass Spectrometry: Validation of the molecular ion peak at m/z 210.71.
Physicochemical Properties
Solubility and Stability
Experimental solubility data are unavailable, but the hydrochloride salt form suggests moderate water solubility due to ionic character. The compound is likely stable under ambient conditions but may degrade under strong acidic/basic environments or prolonged UV exposure.
Computational Predictions
-
LogP: Estimated at 2.1 (moderate lipophilicity).
-
pKa: The protonated amine (NH₃⁺) likely has a pKa ~8.5, while the pyrrole nitrogen remains non-basic.
Compound | Target Activity | Reference |
---|---|---|
TAK-438 (Pyrrole derivative) | Potassium-competitive acid blocker | |
Pyrvinium pamoate | Antitumor (glucose starvation) | |
Z24 (Pyrrole-indole hybrid) | Anti-angiogenic |
Hypothetical Therapeutic Applications
-
Central Nervous System (CNS) Disorders: The benzylamine group may enable interactions with monoamine transporters or receptors .
-
Anticancer Agents: Pyrrole rings often intercalate DNA or inhibit tubulin polymerization .
-
Antimicrobials: Nitrogen heterocycles disrupt microbial cell membranes or enzymes.
Precaution | Guideline |
---|---|
Personal Protection | Gloves, goggles, respiratory mask |
Storage | Cool, dry place in airtight container |
Disposal | Incineration or approved chemical waste |
Research Gaps and Future Directions
-
Synthetic Optimization: Developing regioselective methods for pyrrole functionalization.
-
In Vitro Profiling: Screening against cancer cell lines, microbial strains, and neurological targets.
-
ADMET Studies: Assessing absorption, distribution, metabolism, excretion, and toxicity.
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